molecular formula C20H30O12 B1253895 Verbasoside CAS No. 61548-34-3

Verbasoside

Cat. No. B1253895
CAS RN: 61548-34-3
M. Wt: 462.4 g/mol
InChI Key: DORPKYRPJIIARM-UHFFFAOYSA-N
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Description

Verbascoside is a polyphenol glycoside . It is known for its antioxidant, anti-inflammatory, and photoprotective actions . The phenylpropanoid caffeic acid and the phenylethanoid hydroxytyrosol form an ester and an ether bond respectively, to the rhamnose part of a disaccharide .


Synthesis Analysis

Verbascoside was obtained from Buddleia davidii meristematic cells . Due to its high hydrophilic character, it has a somewhat limited range of possible applications. This led to the exploration of its derivatization to obtain the semi-synthetic derivative VPP, an acyl derivative of verbascoside, with an improved range of applications due to its lower hydrophilic profile .


Molecular Structure Analysis

The molecular structure of Verbascoside is complex. It involves the phenylpropanoid caffeic acid and the phenylethanoid hydroxytyrosol forming an ester and an ether bond respectively, to the rhamnose part of a disaccharide .


Chemical Reactions Analysis

Higher concentrations of verbascoside resulted in a longer lag phase and a lower specific exponential-phase growth rate of bacteria . Verbascoside exerted its antimicrobial activity through multiple mechanisms, including cell membrane dysfunction, biofilm eradication, and changes in cell morphology .


Physical And Chemical Properties Analysis

Verbascoside is a high hydrophilic character . Its semi-synthetic derivative VPP has an improved range of applications due to its lower hydrophilic profile .

Scientific Research Applications

Genotoxicity and Cytotoxic Activity

Verminoside and verbascoside, present in plants used in traditional medicine, have shown significant biological activities including anti-inflammatory, anti-bacterial, and anti-tumor properties. A study by Santoro et al. (2008) investigated the cytotoxic and genotoxic activity of verminoside and verbascoside on human lymphocytes. The study found a significant increase in structural chromosome aberrations and sister chromatid exchanges, associated with reduced mitotic index in cells treated with these compounds, highlighting their potential applications in pharmaceutical formulations and cosmetics (Santoro et al., 2008).

Antioxidant and Cholinesterase Inhibitory Activities

Georgiev et al. (2011) explored the antioxidant activities of Verbascum xanthophoeniceum, which is rich in phenylethanoid glycosides including verbascoside. The study evaluated the antioxidant capacity of verbascoside in various assays, demonstrating its effectiveness as a radical scavenger and cholinesterase inhibitor. This suggests potential applications for Verbascum plants as sources of powerful antioxidants for various purposes, including pharmaceuticals (Georgiev et al., 2011).

Metabolic Profiling and Pharmaceutical Applications

A study by Georgiev et al. (2011) using NMR metabolic fingerprinting on different Verbascum species revealed that certain species accumulate high amounts of verbascoside, which could be significant for pharmaceutical industry applications. This study underscores the potential of Verbascum species, particularly those rich in verbascoside, for use in pharmaceuticals (Georgiev et al., 2011).

Anti-Inflammatory Effects in Human Keratinocytes

Research by Georgiev et al. (2012) on Verbascum xanthophoeniceum-derived phenylethanoid glycosides, including verbascoside, found them to be potent inhibitors of inflammatory chemokines in human keratinocytes. This study provides the first identification of active constituents from Verbascum xanthophoeniceum with anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory skin conditions (Georgiev et al., 2012).

Anti-Inflammatory, Antinociceptive, and Wound Healing Activities

A study by Akdemir et al. (2011) on Verbascum mucronatum, which contains verbascoside, demonstrated significant anti-inflammatory, antinociceptive, and wound healing activities. This supports the traditional use of Verbascum species in Turkish folk medicine for treating various inflammatory conditions (Akdemir et al., 2011).

Inhibition of Inflammatory Chemokines

Dimitrova et al. (2012) evaluated the anti-inflammatory action of crude extract and compounds from Verbascum xanthophoeniceum, finding that certain compounds, including verbascoside, effectively inhibited inflammatory responses. This highlights the potential of Verbascum xanthophoeniceum as a source of active compounds for treating complement-mediated disorders (Dimitrova et al., 2012).

Mechanism of Action

Verbascoside exhibits excellent antibacterial activity and synergistic effects in combination with cell wall synthesis-inhibiting antibiotics . It also improves mitochondrial function by increasing mitochondrial spare respiratory capacity . Furthermore, it promotes the phosphorylation of Nrf2 and its nuclear translocation .

Safety and Hazards

The safety data sheet for Verbascoside can be found on the FUJIFILM Wako Chemicals U.S.A. Corporation website .

Future Directions

Verbascoside is expected to be useful as an antibiotic adjuvant to prevent or treat resistant bacteria-related infections and an alternative novel antimicrobial additive in the food industry . It also has potential therapeutic applications in treating oxidative stress-induced neurodegenerative disease, streptococcus pneumoniae infection, leishmaniasis, atopic dermatitis, and hyperuricemia .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORPKYRPJIIARM-GYAWPQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314477
Record name Decaffeoylverbascoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61548-34-3
Record name Decaffeoylverbascoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61548-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decaffeoylverbascoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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